molecular formula C23H21N3O3S2 B2966876 N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide CAS No. 922897-10-7

N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2966876
CAS No.: 922897-10-7
M. Wt: 451.56
InChI Key: KETKLYUBGOQGOM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide is a complex organic compound that features a benzothiazole ring, a benzyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the benzyl and sulfamoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide
  • N-(1,3-benzothiazol-5-yl)acetamide

Uniqueness

N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-2-26(15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-22-21(14-19)24-16-30-22/h3-14,16H,2,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETKLYUBGOQGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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